molecular formula C13H19NO B1485532 trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol CAS No. 2165378-67-4

trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol

Cat. No. B1485532
CAS RN: 2165378-67-4
M. Wt: 205.3 g/mol
InChI Key: ZHMMKSMECCOPJH-CHWSQXEVSA-N
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Description

Trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol (also known as trans-2-PAPCB) is an organosulfur compound with a variety of applications in the scientific and industrial fields. It is a versatile and highly reactive compound which can be used in the synthesis of a range of compounds. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers.

Scientific Research Applications

Cyclobutane Derivatives in Synthesis and Structural Studies

  • Synthetic Routes and Structural Insights : Cyclobutane derivatives have been explored for their novel routes in synthesis, offering insights into their structure and potential applications. For example, the tandem carbolithiation/cyclization of certain precursors leads to cyclobutane ring formation, which could be hydrolyzed to yield substituted cyclobutanones (Robinson et al., 1997). Moreover, the stereochemical arrangement of cyclobutane derivatives plays a crucial role in their structural properties and potential functionalities, as seen in studies on cis and trans-2-Amino-3-cyano-4-phenyl-1-(4′-methylphenyl)-2-cyclopentene-1-ol (Da, 1998).

Conformational Studies and Peptide Folding

  • Influence on Peptide Folding : The conformational preferences of cyclobutane amino acid oligomers, such as their folding into a well-defined 12-helical conformation, highlight the structural impact of these derivatives on peptide design and functionality (Fernandes et al., 2010). The stereochemistry of these compounds significantly influences their physical properties and interactions, offering avenues for creating peptides with specific structural motifs and potential biological activities.

Application in Materials Science

  • Materials Synthesis : The synthesis of cyclobutane derivatives extends to materials science, where their unique structural features are leveraged to create novel materials. For instance, furfural-derived diacid prepared through photoreaction showcases the use of cyclobutane rings in sustainable material synthesis, indicating the versatility of these compounds in creating environmentally friendly materials with desirable properties (Wang et al., 2018).

properties

IUPAC Name

(1R,2R)-2-(4-propan-2-ylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)10-3-5-11(6-4-10)14-12-7-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMKSMECCOPJH-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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